![molecular formula C23H24N6O B5134582 4-[4-(2-Phenoxyethyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B5134582.png)
4-[4-(2-Phenoxyethyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Phenoxyethyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a pyrazolo[3,4-d]pyrimidine core. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Phenoxyethyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Piperazine Ring: The piperazine ring is attached via a nucleophilic substitution reaction, typically using a piperazine derivative and a suitable leaving group.
Addition of the Phenoxyethyl Group: The final step involves the addition of the phenoxyethyl group through an etherification reaction, using phenoxyethanol and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Phenoxyethyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Phenyl halides, bases (e.g., sodium hydroxide), solvents (e.g., dimethylformamide).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and applications.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in biological assays to investigate its effects on cellular processes and to identify potential therapeutic targets.
Medicine: The compound has shown promise in the development of new drugs for treating neurological disorders, cancer, and infectious diseases.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-Phenoxyethyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling pathways.
Inhibit Enzymes: The compound can inhibit the activity of certain enzymes, leading to altered metabolic processes and cellular functions.
Modulate Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
4-[4-(2-Phenoxyethyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine can be compared with other similar compounds to highlight its uniqueness:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the piperazine and pyrimidine moieties but differs in its overall structure and biological activity.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar piperazine ring but includes different substituents and a triazole moiety.
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]pyrido[2,3-d]pyrimidine: This compound features a pyrido[2,3-d]pyrimidine core and a piperazine ring, with distinct pharmacological properties.
Properties
IUPAC Name |
4-[4-(2-phenoxyethyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-3-7-19(8-4-1)29-23-21(17-26-29)22(24-18-25-23)28-13-11-27(12-14-28)15-16-30-20-9-5-2-6-10-20/h1-10,17-18H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDKQLYMQPBDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-oxo-4-[4-(3-oxo-3-{[3-(trifluoromethyl)benzyl]amino}propyl)-1-piperidinyl]butanoate](/img/structure/B5134500.png)
![(2E)-2-(3-fluorophenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile](/img/structure/B5134508.png)
![1-(2-methoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5134509.png)
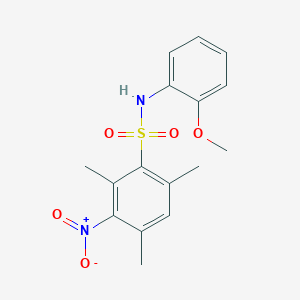
![2-[(3-bromophenyl)methylsulfanyl]-N-ethylacetamide](/img/structure/B5134528.png)
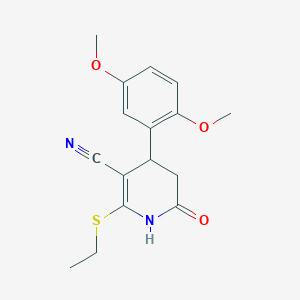
![2-(1,3-benzodioxol-5-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine](/img/structure/B5134548.png)
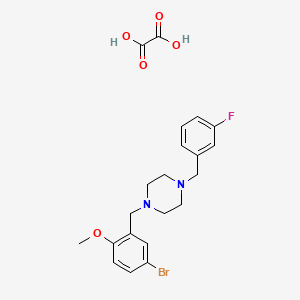
![N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide](/img/structure/B5134559.png)
![Ethyl 2,6-bis(2-ethylphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B5134566.png)
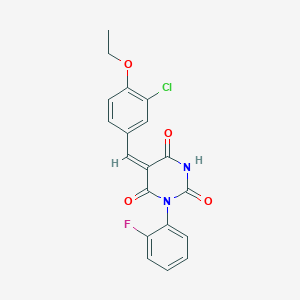
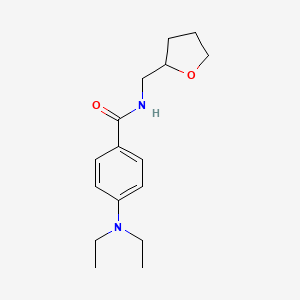
![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(2-fluorophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B5134609.png)
![1-(2,4-Dimethylphenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5134617.png)
